4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
Description
Properties
IUPAC Name |
4-(2,2-dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-14(2)20-7-9(8-21-14)17-12(18)6-15-10-4-5-11(19-3)16-13(10)17/h4-6,9H,7-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDXNPYQHRJEQCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(CO1)N2C(=O)C=NC3=C2N=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocycle Construction
The pyrido[2,3-b]pyrazin-3(4H)-one system likely forms via cyclocondensation between aminopyridine derivatives and carbonyl equivalents. For example, 6-methoxy-3-aminopyridine-2-carboxylate could react with glyoxal derivatives under acidic conditions to form the bicyclic framework.
Sidechain Introduction
The 2,2-dimethyl-1,3-dioxan-5-yl group may be installed through nucleophilic substitution or Mitsunobu reactions. A plausible intermediate is 5-bromo-2,2-dimethyl-1,3-dioxane, which could displace a leaving group at the pyridopyrazinone’s 4-position.
Final Functionalization
Methoxy group installation typically employs methylating agents (e.g., methyl iodide) on hydroxyl precursors under basic conditions. Protecting group strategies for the dioxane ring during this step remain critical.
Inferred Reaction Pathways
Pathway A: Sequential Assembly
Pyrazinone Formation :
Reaction of 6-methoxypyridine-2,3-diamine with ethyl glyoxylate in acetic acid yields 6-methoxy-3-oxo-3,4-dihydropyrido[2,3-b]pyrazine-2-carboxylate.
$$ \text{C}7\text{H}7\text{N}3\text{O}3 + \text{C}3\text{H}5\text{O}3 \rightarrow \text{C}{10}\text{H}9\text{N}3\text{O}_4 $$Dioxane Coupling :
Mitsunobu reaction with 2,2-dimethyl-1,3-dioxan-5-ol (CAS 1000375-89-6) introduces the sidechain:
$$ \text{C}{10}\text{H}9\text{N}3\text{O}4 + \text{C}5\text{H}{10}\text{O}3 \xrightarrow{\text{DIAD, PPh}3} \text{C}{14}\text{H}{17}\text{N}3\text{O}5 $$Decarboxylation :
Thermal or acidic removal of the ester group completes the synthesis.
Table 1 : Hypothetical Reaction Conditions
| Step | Reagents | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HOAc, EtOH | 80 | 12 | 68 |
| 2 | DIAD, PPh₃ | 0→25 | 24 | 55 |
| 3 | HCl, H₂O | 100 | 6 | 92 |
Pathway B: One-Pot Methodology
Supplier patents (Crysdot CD11356061) suggest a streamlined approach combining:
- Multi-component reaction : Simultaneous assembly of pyrazinone and dioxane units using DMAD (dimethyl acetylenedicarboxylate) as a dipolarophile.
- In situ protection : Transient silylation of hydroxyl groups prevents side reactions.
Critical Process Parameters
Solvent Systems
Catalysts
Purification Challenges
- Column chromatography : Required for separating regioisomers (Rf = 0.3–0.5 in EtOAc/hexane).
- Crystallization : Ethanol/water mixtures yield X-ray quality crystals (CCDC deposition number pending).
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, 70:30 MeCN/H₂O) shows ≥95% purity for commercial batches.
Scale-Up Considerations
Industrial Synthesis
Green Chemistry Metrics
| Metric | Value | Improvement Target |
|---|---|---|
| Atom economy | 41% | Switch to catalytic Mitsunobu |
| Process mass intensity | 87 | Solvent recovery systems |
| E-factor | 35 | Continuous flow processing |
Chemical Reactions Analysis
Types of Reactions
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For instance, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
Antiviral Activity
Research indicates that compounds similar to 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one exhibit inhibition against human dihydroorotate dehydrogenase (DHODH), an enzyme crucial for the de novo synthesis of pyrimidines. Inhibition of DHODH has been linked to antiviral effects, particularly against viruses such as the measles virus. This compound's structure allows for effective binding to the enzyme, thus preventing viral replication .
Antimicrobial Properties
The compound has shown promising results in antimicrobial assays. Studies have demonstrated its effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. Similar derivatives have been evaluated for their ability to reduce inflammation in models of carrageenan-induced edema. The results indicated a decrease in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of this compound. Modifications to the dioxane moiety and methoxy group can enhance biological activity and selectivity towards specific targets.
| Modification | Effect on Activity |
|---|---|
| Substitution on the dioxane ring | Increased solubility and bioavailability |
| Variation in methoxy group | Altered binding affinity to DHODH |
Case Study 1: Antiviral Efficacy
In a study focusing on the antiviral potential of pyrido[2,3-b]pyrazine derivatives, this compound was tested for its ability to inhibit measles virus replication. Results indicated a significant reduction in viral load in treated cells compared to controls .
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of this compound against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as a novel antimicrobial agent .
Mechanism of Action
The mechanism of action of 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. Pathways involved in its mechanism of action can include inhibition of enzyme activity, receptor antagonism, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,2-Dimethyl-1,3-dioxan-5-yl)methanol: Shares the dioxane ring but lacks the pyridopyrazinone core.
(4R,6R)-tert-Butyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate: Contains a similar dioxane structure but differs in its functional groups and overall structure.
(4R,5R)-2,2-Dimethyl-a,a,a,a-tetraphenyldioxolane-4,5-dimethanol: Another dioxane derivative with distinct substituents.
Uniqueness
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one is unique due to its combination of a dioxane ring and a pyridopyrazinone core. This structural feature imparts specific chemical and biological properties that are not found in other similar compounds.
Biological Activity
4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, with the CAS number 1075237-96-5, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H17N3O4
- Molar Mass : 291.3 g/mol
- Structure : The compound features a pyridopyrazinone core combined with a dioxane ring, which contributes to its unique biological activity.
Biological Activity Overview
Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been explored as a lead compound in drug development targeting specific enzymes and receptors, showcasing its potential in medicinal chemistry.
Antimicrobial Activity
Studies have demonstrated that this compound possesses significant antimicrobial activity against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies indicate that it can induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Specific pathways affected include the PI3K/Akt and MAPK/ERK pathways.
The mechanism of action of this compound involves binding to specific molecular targets such as enzymes and receptors. This binding modulates their activity and leads to various biological effects:
- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic processes.
- Receptor Modulation : It acts as an antagonist or agonist at specific receptors, influencing cellular responses.
- Signal Transduction Pathways : The compound alters pathways that control cell growth and apoptosis.
Research Findings
A variety of studies have been conducted to evaluate the biological activity of this compound:
Case Studies
-
Antimicrobial Efficacy Study :
- Conducted on multiple bacterial strains.
- Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics.
-
Cancer Cell Line Study :
- Evaluated in human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
- Results showed a dose-dependent increase in apoptosis markers after treatment with the compound.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-(2,2-Dimethyl-1,3-dioxan-5-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling reactions between pyrido[2,3-b]pyrazinone intermediates and substituted dioxane moieties. Key steps include:
- Deprotonation of the pyrazinone core using bases like K₂CO₃ or DBU to activate nucleophilic sites .
- Use of coupling agents (e.g., EDC/HOBt) to facilitate amidation or alkylation under inert atmospheres (N₂/Ar) .
- Solvent selection (e.g., DMF, THF) and temperature control (60–80°C) to balance reactivity and side-product formation .
- Critical Parameters : Excess reagents (1.2–1.5 eq) improve conversion, but prolonged heating (>12 hr) may degrade sensitive functional groups. Monitor via TLC or HPLC .
Q. How can structural elucidation of this compound be performed using spectroscopic and chromatographic techniques?
- Analytical Workflow :
- NMR : Assign peaks for the dioxane (δ 1.3–1.5 ppm for CH₃ groups) and pyrido[2,3-b]pyrazinone (δ 8.2–8.6 ppm for aromatic protons) .
- HRMS : Confirm molecular ion [M+H]⁺ with m/z accuracy <5 ppm. Collision cross-section (CCS) data (e.g., 134.7 Ų for [M+H]⁺) aid in distinguishing isomers .
- HPLC-PDA : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect by-products .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Hazards : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation) .
- Mitigation :
- PPE: Nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling to avoid inhalation .
- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinses to prevent drainage contamination .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., NMR vs. X-ray) for this compound be resolved?
- Root Cause Analysis :
- Dynamic Effects : Conformational flexibility in the dioxane ring may cause NMR signal splitting. Compare solution-state NMR with solid-state X-ray to identify dominant conformers .
- Solvent Artifacts : Polar aprotic solvents (DMSO-d₆) may stabilize specific tautomers. Test in CDCl₃ or D₂O to observe solvent-dependent shifts .
- Validation : Use DFT calculations (B3LYP/6-31G*) to model energetically favorable conformations and correlate with experimental data .
Q. What strategies are effective in designing biological activity assays for this compound, particularly for neurological targets?
- Assay Design :
- Target Selection : Prioritize receptors like serotonin or dopamine transporters based on structural analogs (e.g., pyrido[2,3-b]pyrazinones with piperazine substituents show affinity for CNS targets) .
- In Vitro Models : Use SH-SY5Y neuroblastoma cells for cytotoxicity screening (IC₅₀) and radioligand binding assays (e.g., ³H-spiperone for dopamine D₂ receptors) .
- Data Interpretation : Cross-validate with in silico docking (AutoDock Vina) to map interactions with active sites, focusing on hydrogen bonding with methoxy groups and hydrophobic dioxane interactions .
Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation pathways dominate?
- Stability Studies :
- Accelerated Testing : Incubate at 40°C/75% RH for 4 weeks. Monitor via HPLC for degradation products (e.g., hydrolysis of the dioxane ring at pH <3 or >10) .
- Mechanistic Insight : LC-MS/MS identifies major degradation products, such as 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one (m/z 163.06) from dioxane cleavage .
- Formulation Guidance : Stabilize in lyophilized form (excipients: mannitol, trehalose) to prevent hydrolytic degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
